molecular formula C18H13N3O3 B5400285 {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid

{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid

Cat. No. B5400285
M. Wt: 319.3 g/mol
InChI Key: BYLRSOGVKFRNSA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid, also known as BIVA, is a novel compound that has gained significant attention in scientific research in recent years. BIVA is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In

Mechanism of Action

The mechanism of action of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is not fully understood. However, studies have shown that {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can modulate various cellular signaling pathways, including the PI3K/Akt and MAPK pathways. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can also induce the expression of tumor suppressor genes and inhibit the activity of oncogenes. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can also activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In animal models, {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has been shown to reduce tumor growth, inhibit angiogenesis, and reduce inflammation. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can also improve glucose tolerance and insulin sensitivity in diabetic animal models. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has also been shown to have antioxidant properties, reducing oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound, making it easier to obtain in large quantities. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is also stable and has a long shelf life, making it suitable for long-term experiments. However, {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is also a relatively new compound, and more research is needed to establish its safety and efficacy.

Future Directions

There are several future directions for {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid research. One of the significant areas of research is its potential as an anticancer agent. Further studies are needed to establish the safety and efficacy of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid in animal models and human clinical trials. Another area of research is its potential as an anti-inflammatory agent. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can be used to treat various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to establish the optimal dose and duration of treatment. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can also be used in combination with other drugs to enhance its therapeutic potential. Further research is needed to identify the optimal drug combinations and dosages.

Synthesis Methods

The synthesis of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid involves the condensation of 2-cyanovinylbenzimidazole with 3-(2-bromoacetyl)phenol in the presence of potassium carbonate. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid. The yield of the synthesis method is around 60%.

Scientific Research Applications

{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has shown promising results in various scientific research studies. One of the significant applications of {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is its potential as an anticancer agent. Studies have shown that {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid works by inducing apoptosis, inhibiting cell proliferation, and suppressing the migration and invasion of cancer cells. {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has also shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-[3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c19-10-13(18-20-15-6-1-2-7-16(15)21-18)8-12-4-3-5-14(9-12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLRSOGVKFRNSA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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